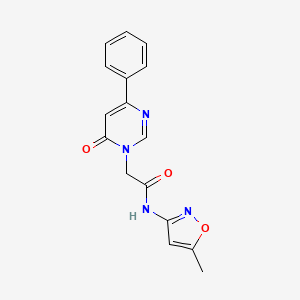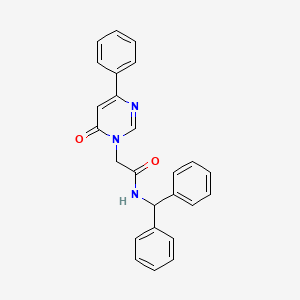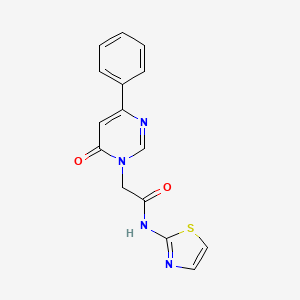
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide, or 6-OPT, is a novel small molecule that has been studied for its potential therapeutic applications in a variety of diseases. 6-OPT is a member of the dihydropyrimidinone family of compounds, which have been studied for their anti-inflammatory and anti-cancer activities. 6-OPT has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activity.
Applications De Recherche Scientifique
6-OPT has been studied for its potential therapeutic applications in a variety of diseases. In particular, 6-OPT has been studied for its anti-inflammatory, anti-cancer, and anti-microbial activities. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Mécanisme D'action
The exact mechanism of action of 6-OPT is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of pro-inflammatory molecules such as cytokines and prostaglandins. 6-OPT has also been found to inhibit the activity of enzymes involved in the biosynthesis of cancer-promoting molecules such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
6-OPT has been found to possess a variety of biochemical and physiological effects. In preclinical studies, 6-OPT has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in vivo. 6-OPT has also been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In addition, 6-OPT has been found to possess anti-oxidant and anti-apoptotic activities, as well as modulate the activity of a variety of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-OPT in laboratory experiments include its relatively low cost, easy synthesis, and wide range of biological activities. The main limitations of using 6-OPT in laboratory experiments include its limited availability and potential for toxicity in high concentrations.
Orientations Futures
Future research on 6-OPT should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in various diseases. In particular, further studies should be conducted to explore 6-OPT’s potential to treat cancer, inflammation, and infectious diseases. Additionally, further studies should be conducted to investigate the potential toxic effects of 6-OPT in high concentrations. Finally, further studies should be conducted to explore the potential synergistic effects of 6-OPT with other drugs, as well as its potential to be used in combination therapies.
Méthodes De Synthèse
6-OPT can be synthesized in a two-step process using commercially available starting materials. In the first step, 4-phenyl-1,6-dihydropyrimidine is reacted with thiazole-2-carboxylic acid to form a thiazole-2-ylacetamide intermediate. In the second step, the intermediate is reacted with 6-oxo-4-phenyl-1,6-dihydropyrimidine to form the final product. The reaction conditions for each step are mild, and the final product can be obtained in good yields.
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-13(18-15-16-6-7-22-15)9-19-10-17-12(8-14(19)21)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWCUBURIYFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
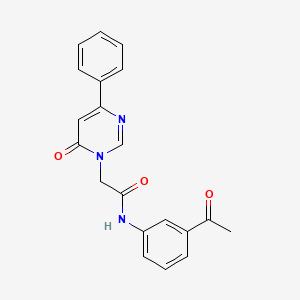
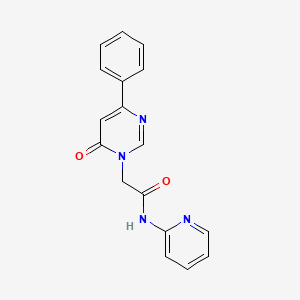
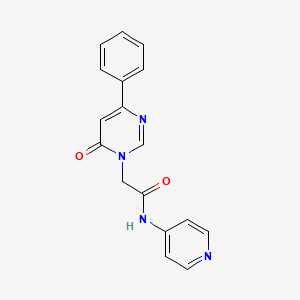
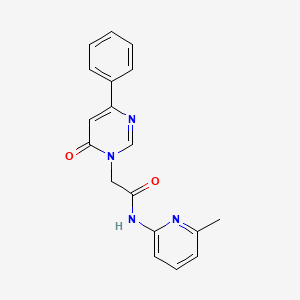
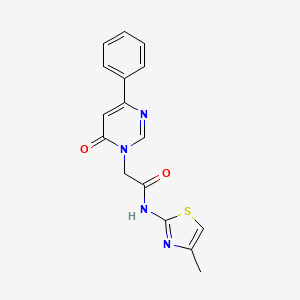
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
